Maropitant
Maropitant
Maropitant is a neurokinin (NK1) receptor antagonist.IC50 value:Target: NK1 receptorMaropitant is the first NK1 receptor antagonist developed to treat and prevent emesis in dogs. Treatment with 1 mg/kg Maropitant citrate, significantly reduced the size of ulcerative dermatitis (UD) lesions in mice. Intravenous Maropitant decreased (p < 0.05) MAC by 16% (1.74 ± 0.17%). In contrast, epidural administration of either saline or Maropitant did not change (p > 0.05) the MAC (2.17 ± 0.34% and 1.92 ± 0.12%, respectively).
Brand Name:
Vulcanchem
CAS No.:
147116-67-4
VCID:
VC0003064
InChI:
InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1
SMILES:
CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3
Molecular Formula:
C32H40N2O
Molecular Weight:
468.7 g/mol
Maropitant
CAS No.: 147116-67-4
Inhibitors
VCID: VC0003064
Molecular Formula: C32H40N2O
Molecular Weight: 468.7 g/mol
CAS No. | 147116-67-4 |
---|---|
Product Name | Maropitant |
Molecular Formula | C32H40N2O |
Molecular Weight | 468.7 g/mol |
IUPAC Name | (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
Standard InChI | InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1 |
Standard InChIKey | OMPCVMLFFSQFIX-CONSDPRKSA-N |
Isomeric SMILES | CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES | CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 |
Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 |
Appearance | white solid powder |
Description | Maropitant is a neurokinin (NK1) receptor antagonist.IC50 value:Target: NK1 receptorMaropitant is the first NK1 receptor antagonist developed to treat and prevent emesis in dogs. Treatment with 1 mg/kg Maropitant citrate, significantly reduced the size of ulcerative dermatitis (UD) lesions in mice. Intravenous Maropitant decreased (p < 0.05) MAC by 16% (1.74 ± 0.17%). In contrast, epidural administration of either saline or Maropitant did not change (p > 0.05) the MAC (2.17 ± 0.34% and 1.92 ± 0.12%, respectively). |
Synonyms | (2S,2S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate (2S,3S)-2-benzhydryl-N-(5-(tert-butyl)-2-methoxybenzyl)quinuclidin-3-amine 2-hydroxypropane-1,2,3-tricarboxylate hydrate (2S,3S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate 2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate maropitant maropitant citrate |
Reference | 1:Comparative efficacy of metoclopramide, ondansetron and maropitant in preventing parvoviral enteritis-induced emesis in dogs. Yalcin E, Keser GO.J Vet Pharmacol Ther. 2017 Feb 14. doi: 10.1111/jvp.12396. [Epub ahead of print] PMID: 28198032 2:Interaction between maropitant and carprofen on sparing of the minimum alveolar concentration for blunting adrenergic response (MAC-BAR) of sevoflurane in dogs. Fukui S, Ooyama N, Tamura J, Umar MA, Ishizuka T, Itami T, Miyoshi K, Sano T, Yamashita K.J Vet Med Sci. 2017 Mar 18;79(3):502-508. doi: 10.1292/jvms.15-0666. Epub 2017 Jan 21. PMID: 28111373 Free PMC Article3:A comparison between maropitant and metoclopramide for the prevention of morphine-induced nausea and vomiting in dogs. Lorenzutti AM, Martín-Flores M, Litterio NJ, Himelfarb MA, Invaldi SH, Zarazaga MP.Can Vet J. 2017 Jan;58(1):35-38. PMID: 28042152 |
PubChem Compound | 204108 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume